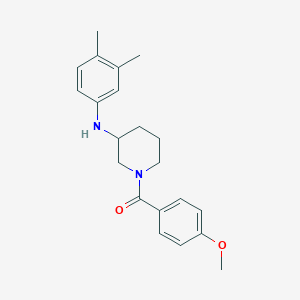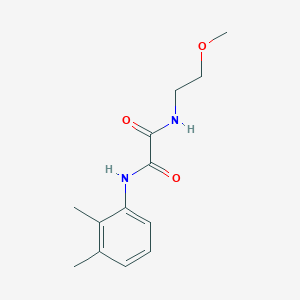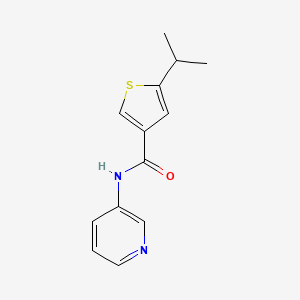
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine, also known as DMPA, is a synthetic compound that has been widely used in scientific research for its unique chemical properties and potential therapeutic applications. DMPA belongs to the class of piperidine compounds and has a molecular weight of 367.47 g/mol.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine involves its binding to the dopamine D2 receptor and sigma-1 receptor. It has been found to modulate the activity of these receptors, leading to the activation of downstream signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has also been found to increase the levels of the antioxidant enzyme superoxide dismutase, which protects cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has several advantages as a research tool. It is a highly potent and selective compound that can be used to study the role of dopamine D2 and sigma-1 receptors in various cellular processes. However, one limitation of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine. One area of interest is the development of more potent and selective N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine analogs that can be used as potential therapeutic agents. Another area of interest is the investigation of the role of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine in the regulation of autophagy, a cellular process that is involved in the degradation of damaged proteins and organelles. Additionally, the use of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine as a tool to study the molecular mechanisms underlying drug addiction and withdrawal is an area of ongoing research.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine involves the reaction of 3,4-dimethylphenylpiperidine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine. This method has been optimized to yield high purity and high yield of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. It has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-6-9-18(13-16(15)2)22-19-5-4-12-23(14-19)21(24)17-7-10-20(25-3)11-8-17/h6-11,13,19,22H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRYUVRZFCFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,5-dicyano-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio]acetamide](/img/structure/B4971449.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4971455.png)
![5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971459.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971464.png)

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-N-(3,5-dimethyl-4-isoxazolyl)-1-piperidinecarboxamide](/img/structure/B4971480.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4971486.png)
![N-[3-(dimethylamino)propyl]-N-(3-ethoxy-4-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4971499.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4971504.png)
![5-(4-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4971509.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4971535.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)
![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)